6-Unsubstituted vs. 6-Methyl Scaffold: Divergent Antiproliferative Activity in HL-60 Leukemia Cells
In a 2020 study by Nishimura et al., a panel of 6-unsubstituted 3,4-dihydropyrimidin-2(1H)-thiones (compounds 6a–6l, which include the 4-phenyl derivative 6g structurally analogous to the target compound) and 6-methyl derivatives (16a, 16b) were evaluated for antiproliferative effect against the human promyelocytic leukemia cell line HL-60 using an XTT assay at 1,000 nM [1]. The 6-unsubstituted 2-thioxo compounds (class 6) and 2-oxo compounds (class 7) showed weak activity, with none achieving meaningful growth inhibition at the tested concentration. In contrast, the 6-methyl-4-propyl derivative 16b demonstrated a clear dose–response relationship with an IC₅₀ of 952.2 nM (95% CI: 658.4–2428 nM; R² = 0.6679) as determined by Trypan Blue exclusion [1]. This represents a functional divergence of >1 log unit in potency attributable exclusively to 6-position substitution status. The target compound (CAS 1240598-90-6), as a 6-unsubstituted 1,2-dihydropyrimidine, occupies the low-baseline-activity scaffold space that is mechanistically distinct from 6-methyl congeners, making it valuable as a negative-control scaffold or as a starting point for C6 derivatization strategies that can tune activity from inactive to sub-micromolar.
| Evidence Dimension | Antiproliferative potency (HL-60 cell viability at 1,000 nM vs. IC₅₀) |
|---|---|
| Target Compound Data | 6-Unsubstituted 2-thioxo-DHPMs (class 6, including 4-phenyl analog 6g): weak activity; no significant growth inhibition at 1,000 nM; IC₅₀ not reached at tested concentration. |
| Comparator Or Baseline | 6-Methyl-4-propyl-2-thioxo-DHPM (16b): IC₅₀ = 952.2 nM (95% CI 658.4–2428 nM); 6-methyl-4-cyclohexyl analog (16a): also tested; ATRA positive control showed strong activity (p < 0.01). |
| Quantified Difference | >1 log unit potency difference (inactive/low-activity at 1,000 nM vs. IC₅₀ of 952 nM); the 6-unsubstituted scaffold is essentially inactive under conditions where the 6-methyl analog achieves sub-micromolar IC₅₀. |
| Conditions | HL-60 human promyelocytic leukemia cell line; 96 h treatment; XTT viability assay (1,000 nM screening) and Trypan Blue exclusion test (IC₅₀ determination); ATRA (all-trans retinoic acid) as positive control. |
Why This Matters
For procurement decisions, this scaffold-dependent activity cliff means the 6-unsubstituted compound cannot substitute for 6-methyl DHPMs in antiproliferative assays—it is fit for purpose as a derivatization precursor, not as a direct bioactive comparator.
- [1] Nishimura, Y.; Kikuchi, H.; Kubo, T.; Gokurakuji, Y.; Nakamura, Y.; Arai, R.; Yuan, B.; Sunaga, K.; Cho, H. Synthesis of 6-unsubstituted 2-oxo, 2-thioxo, and 2-amino-3,4-dihydropyrimidines and their antiproliferative effect on HL-60 cells. Tetrahedron Lett. 2020, 61, 151967. (Table 2 compounds 6a–6l, Figure 2, and IC₅₀ data for 16b). View Source
